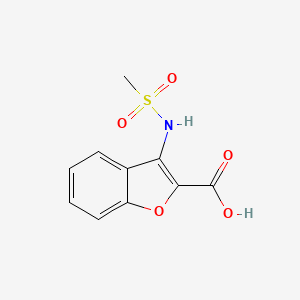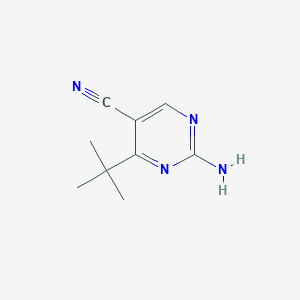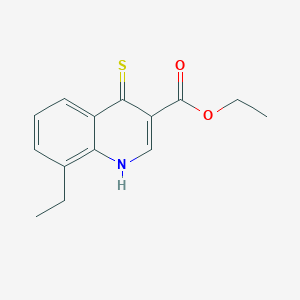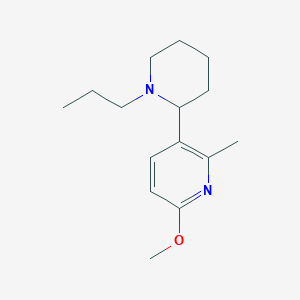
(Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzylidene group attached to an imidazole ring, with hydroxy and methoxy substituents on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 1,2-dimethylimidazole-5-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring or the benzylidene group, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole or benzylidene derivatives.
Substitution: Functionalized benzene derivatives with various substituents replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups on the benzene ring contribute to its binding affinity and specificity. The compound can modulate various signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one: The E-isomer of the compound, which has different spatial arrangement of atoms.
4-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-dimethyl-1H-imidazol-5(4H)-one: A similar compound lacking the benzylidene group.
4-(4-Hydroxy-3,5-dimethoxybenzyl)-1,2-dimethyl-1H-imidazol-5(4H)-one: A derivative with a benzyl group instead of a benzylidene group.
Uniqueness
The uniqueness of (Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one lies in its specific (Z)-configuration, which influences its chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the benzene ring further enhances its versatility in various applications.
Eigenschaften
Molekularformel |
C14H16N2O4 |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2,3-dimethylimidazol-4-one |
InChI |
InChI=1S/C14H16N2O4/c1-8-15-10(14(18)16(8)2)5-9-6-11(19-3)13(17)12(7-9)20-4/h5-7,17H,1-4H3/b10-5- |
InChI-Schlüssel |
WOPQYZBWDNTFNM-YHYXMXQVSA-N |
Isomerische SMILES |
CC1=N/C(=C\C2=CC(=C(C(=C2)OC)O)OC)/C(=O)N1C |
Kanonische SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)OC)O)OC)C(=O)N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11812626.png)

![5,6-Dimethyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B11812631.png)









![tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B11812701.png)
